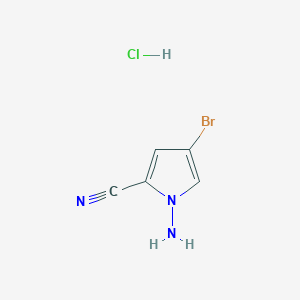![molecular formula C6H5N3O B1400472 Pyrazolo[1,5-a]pyrazin-4(5h)-one CAS No. 1301714-00-0](/img/structure/B1400472.png)
Pyrazolo[1,5-a]pyrazin-4(5h)-one
説明
Pyrazolo[1,5-a]pyrazin-4(5h)-one is a derivative of pyrazole, a heterocyclic compound . It has been found to exhibit a wide range of biological qualities such as anti-inflammatory, antimicrobial activity, and more . It has been used as a base for various synthetic transformations aimed at creating biologically active compounds .
Synthesis Analysis
The synthesis of this compound derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . This resulted in 11 different this compound derivatives .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrazin-4(5h)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .科学的研究の応用
Synthesis and Characterization
- Synthesis of Novel Derivatives : Pyrazolo[1,5-a]pyrazin-4(5h)-one derivatives have been synthesized, characterized by various spectroscopic methods, and their crystal structures analyzed via X-ray diffraction (Xie et al., 2010). These compounds demonstrate potential for various applications due to their unique structural features.
Biological Evaluation and Potential Anticancer Applications
- Inhibition of Cancer Cell Growth : Certain derivatives of this compound have shown to inhibit the growth of A549 lung cancer cells in dosage-dependent manners, indicating potential as anticancer agents (Zhang et al., 2008).
- Variation in Anticancer Efficacy : Different substitutions on the pyrazole moiety of these compounds, such as the 4-chlorophenyl group, have demonstrated varying degrees of efficacy in inhibiting cancer cell growth (Zheng et al., 2011).
- Selective Effects on Lung Cancer Cells : Research has identified that some this compound derivatives selectively inhibit the growth of specific lung cancer cells, suggesting a potential for targeted cancer therapy (Liu et al., 2011).
Antimicrobial Activity
- Synthesis and Antimicrobial Applications : The synthesis of certain this compound derivatives has been linked with antimicrobial activity, offering potential use in developing new antimicrobial agents (Hrynyshyn et al., 2019).
Fluorescent and Photophysical Properties
- Fluorescent Compounds : Some compounds containing the this compound moiety have been synthesized for their fluorescent properties, indicating potential applications in material science and photophysical studies (Zheng et al., 2011).
Medicinal Chemistry and Drug Development
- Potential in Medicinal Chemistry : The pyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, have shown significant interest in medicinal chemistry due to their structural diversity and potential as anticancer agents (Arias-Gómez et al., 2021).
Inhibition Mechanism Against Cancer Cells
- Exploration of Inhibition Mechanisms : Studies have been conducted to understand the mechanisms through which this compound derivatives inhibit the proliferation of cancer cells, providing insights into their potential therapeutic applications (Shao & Feng, 2015).
Synthesis Methods and Chemical Reactivity
- Development of Synthesis Methods : Research has focused on developing efficient synthesis methods for this compound derivatives, which is crucial for their practical applications in various fields (Smyth et al., 2010).
作用機序
Target of Action
Pyrazolo[1,5-a]pyrazin-4(5h)-one is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The compound’s tunable photophysical properties, which are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, improve both the absorption and emission behaviors . This allows for good solid-state emission intensities in these compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its optical applications. The compound’s interaction with its targets leads to changes in the absorption and emission behaviors, affecting the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
The result of the action of this compound is the modulation of the absorption and emission behaviors of its targets. This leads to changes in the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
将来の方向性
特性
IUPAC Name |
5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUZNSCSKMAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301714-00-0 | |
| Record name | pyrazolo[1,5-a]pyrazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of action for Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against cancer cells?
A: While the exact mechanism is still under investigation, studies suggest that these compounds exhibit anticancer activity by inhibiting the growth of specific cancer cell lines. Research has shown promising results in A549 and H322 lung cancer cell lines [, , , ]. Further research is necessary to fully elucidate the specific pathways and targets involved.
Q2: Have any specific structural modifications of this compound been explored, and what is their impact on biological activity?
A: Yes, researchers have explored incorporating ferrocenyl groups into the this compound scaffold [, ]. These modifications have shown potential in enhancing the anticancer activity of the parent compound. Further investigation into the structure-activity relationship is ongoing.
Q3: What analytical techniques have been used to characterize and study these compounds?
A: Researchers have employed various analytical methods to characterize this compound derivatives. These methods include X-ray crystallography to determine single-crystal structures, fluorescence spectroscopy to study their fluorescent properties, and likely other standard characterization methods like NMR and mass spectrometry [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


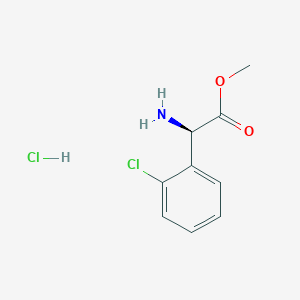
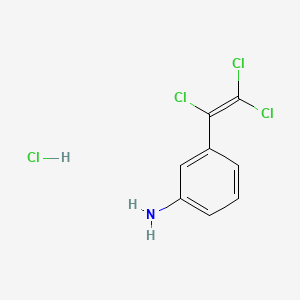
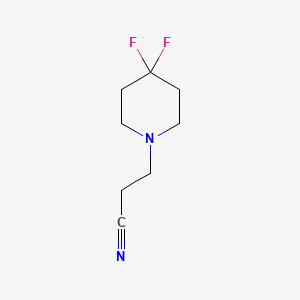

![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)
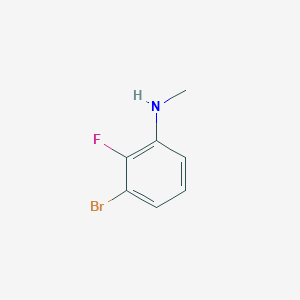
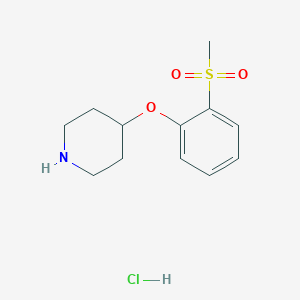
![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)
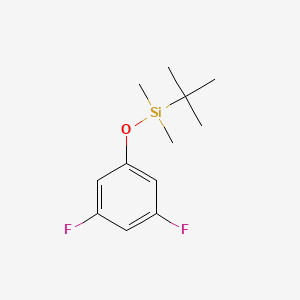

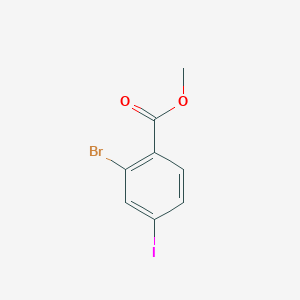
![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)

